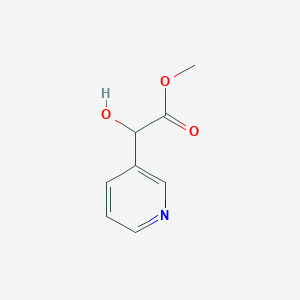

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-2-pyridin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-3-2-4-9-5-6/h2-5,7,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLUTXLJWJEMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Hydroxy 2 Pyridin 3 Yl Acetate and Its Derivatives

Traditional and Adaptable Synthetic Routes

Traditional synthetic routes to Methyl 2-hydroxy-2-(pyridin-3-yl)acetate and its analogs often rely on sequential, well-established reactions. These methods, while robust, typically involve multiple steps, including the formation of the core heterocyclic structure, followed by functional group interconversions to install the desired α-hydroxy ester moiety.

Conventional Esterification and Hydroxylation Approaches

A foundational approach to synthesizing esters of pyridine (B92270) carboxylic acids involves the direct esterification of the corresponding acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com For the target molecule, this would typically start with 3-pyridineacetic acid or a related precursor. The esterification process is generally carried out at reflux temperatures, and the resulting ester is recovered through distillation. google.com A cyclic process has been developed where the strong acid salt of the pyridine carboxylic acid ester acts as the catalyst for subsequent reactions. google.com

Introducing the hydroxyl group at the alpha position (C2) can be a significant challenge. One potential strategy involves the photochemical rearrangement of pyridine N-oxides. acs.orgnih.gov This method allows for the formal C3 selective hydroxylation of pyridines, providing access to 3-hydroxypyridines which can be further functionalized. acs.org While direct hydroxylation at the α-carbon of the acetate (B1210297) side chain is less common, another approach involves the hydroxylation of pyridine N-oxides with water and a coupling agent like PyBroP. researchgate.net These methods highlight the importance of activating the pyridine ring via N-oxidation to achieve functionalization that is otherwise difficult. nih.govresearchgate.net

| Reaction Type | Reactants | Catalyst/Reagent | Key Feature |

| Esterification | Pyridine Carboxylic Acid, Alcohol | Sulfuric Acid | Direct conversion of acid to ester. google.com |

| Hydroxylation | Pyridine N-Oxide | UV Light (Photochemistry) | C3-hydroxylation via valence isomerization. acs.org |

| Hydroxylation | Pyridine N-Oxide, Water | PyBroP | Functionalization of the pyridine ring. researchgate.net |

Strategies for Constructing the α-Hydroxy-α-(pyridin-3-yl)acetate Moiety, including Modified Strecker-type Reactions

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. wikipedia.org A well-established modification of this reaction can be used to synthesize α-hydroxy acids. nih.gov This approach is directly applicable to the construction of the α-hydroxy-α-(pyridin-3-yl)acetate core.

The synthesis begins with pyridine-3-carbaldehyde. In the modified Strecker reaction, the aldehyde reacts with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form a cyanohydrin intermediate. This intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield the corresponding α-hydroxy carboxylic acid. The final step is the esterification of the α-hydroxy acid with methanol (B129727) to produce this compound. This method is versatile and can be applied to a wide range of aldehydes. nih.gov

Cyanohydrin Formation: Pyridine-3-carbaldehyde reacts with a cyanide salt (e.g., NaCN) or TMSCN.

Hydrolysis: The resulting α-hydroxynitrile is hydrolyzed to form 2-hydroxy-2-(pyridin-3-yl)acetic acid.

Esterification: The carboxylic acid is reacted with methanol, often under acidic conditions, to yield the final methyl ester product.

Asymmetric versions of the Strecker reaction have also been developed, employing chiral catalysts or auxiliaries to achieve enantioselectivity, which is crucial for producing specific stereoisomers of the final product. researchgate.netrug.nl

One-Pot and Multicomponent Reaction Strategies for Analogous Pyridine Acetates

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted pyridines in a single step from multiple starting materials. acs.orgnih.govnih.gov These strategies are particularly valuable for rapidly building molecular diversity. The Hantzsch pyridine synthesis is a well-known example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. derpharmachemica.combeilstein-journals.org While the classic Hantzsch reaction produces dihydropyridines, these can be subsequently oxidized to the corresponding pyridine derivatives. beilstein-journals.org

Modern variations of MCRs provide access to a wide array of polysubstituted pyridines. researchgate.net For instance, a three-component reaction involving an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate can yield pyridines with high regiocontrol under mild, acid-free conditions. organic-chemistry.org Another approach utilizes a catalytic intermolecular aza-Wittig/Diels–Alder sequence to construct the pyridine ring. nih.gov These methods can be designed to incorporate an acetate or a precursor functional group at the desired position on the pyridine ring, thereby streamlining the synthesis of analogues of this compound.

| Reaction Name | Components | Key Advantage |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia source | Well-established for dihydropyridines. derpharmachemica.combeilstein-journals.org |

| Three-Component Heteroannulation | Alkynone, 1,3-dicarbonyl, Ammonium acetate | High regioselectivity, mild conditions. organic-chemistry.org |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-unsaturated acid, Enamine | Access to diverse tri- and tetrasubstituted pyridines. nih.gov |

Stereoselective Synthesis and Chiral Induction

Creating specific stereoisomers of this compound requires synthetic methods that can control the three-dimensional arrangement of atoms. Asymmetric catalysis and diastereoselective strategies are central to achieving this goal.

Asymmetric Catalysis in α-Hydroxy Ester Formation, with reference to Henry reactions

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.com The resulting β-nitro alcohol can be readily converted into other valuable functional groups, including the α-hydroxy acid or ester moiety. The development of catalytic asymmetric Henry reactions has provided a powerful tool for the enantioselective synthesis of these structures. rsc.orgscispace.com

In the context of synthesizing this compound, the strategy would involve:

An asymmetric Henry reaction between pyridine-3-carbaldehyde and nitromethane. This step is often catalyzed by chiral metal complexes, such as those involving copper(II) and chiral bisoxazoline ligands, to produce an optically active β-nitro alcohol. rsc.orgresearchgate.net

Conversion of the nitro group of the resulting 1-(pyridin-3-yl)-2-nitroethanol into a carboxylic acid or ester. This transformation, known as the Nef reaction, followed by esterification, would yield the desired chiral α-hydroxy ester.

This catalytic approach allows for the direct formation of a new stereocenter with high enantioselectivity. rsc.orgscispace.com

| Catalyst System | Reactants | Product Type | Enantioselectivity |

| Chiral bisoxazoline–copper(II) complexes | α-keto esters, nitromethane | β-nitro α-hydroxy esters | Up to 82% ee. rsc.orgresearchgate.net |

| L-(+)-aspartic acid-derived Schiff base ligand with Cu(II) | Aldehydes, nitromethane | β-nitroalcohols | Up to 92% ee. researchgate.net |

Diastereoselective Synthesis of Substituted Derivatives

When a molecule contains more than one stereocenter, diastereoselective synthesis is employed to control the relative configuration between them. For derivatives of this compound that may have additional substituents on the pyridine ring or the side chain, controlling diastereoselectivity is crucial.

One effective strategy is the use of a chiral auxiliary in a Strecker-type synthesis. For example, diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary have been reported. rug.nl In this approach, the chiral auxiliary is condensed with the aldehyde (e.g., a substituted pyridine-3-carbaldehyde) to form a chiral imine. The subsequent addition of cyanide proceeds with high diastereoselectivity, often enhanced by a crystallization-induced asymmetric transformation where one diastereomer selectively precipitates from the reaction mixture. rug.nl After the desired α-amino nitrile is formed, the chiral auxiliary is removed, and the nitrile and amino groups are converted to the α-hydroxy ester functionality. This methodology allows for the synthesis of diastereomerically pure compounds that can serve as precursors to complex, substituted derivatives. rug.nl

Biocatalytic Pathways for Enantiopure Compounds

The production of enantiomerically pure α-hydroxy esters is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer. Biocatalytic methods, employing whole cells or isolated enzymes, offer a green and highly selective alternative to traditional chemical synthesis for achieving high enantiomeric excess (ee).

While specific studies on the biocatalytic synthesis of this compound are not extensively documented, the asymmetric reduction of the precursor ketone, methyl 2-oxo-2-(pyridin-3-yl)acetate, is a viable approach. This method is well-established for a range of aromatic and heterocyclic ketones. For instance, whole cells of Rhodotorula glutinis have been successfully used for the enantioselective reduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, achieving over 99.5% ee and >95% conversion. nih.gov This demonstrates the potential of microbial reductases for the synthesis of chiral hydroxy compounds with heterocyclic moieties.

The key to a successful biocatalytic process lies in the selection of a suitable biocatalyst and the optimization of reaction conditions. A variety of microorganisms and their isolated dehydrogenases are known to catalyze the asymmetric reduction of ketones. The table below summarizes the biocatalytic reduction of various ketones to their corresponding chiral alcohols, illustrating the potential for applying this methodology to the synthesis of enantiopure this compound.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | >99.5% | >95% | nih.gov |

| Freeze-dried carrots | Acetophenone | (S)-1-phenyl-ethanol | >99% | 58% | researchgate.net |

| Recombinant E. coli with CpSADH | Ethyl 4-chloroacetoacetate | Ethyl-(R)-4-chloro-3-hydroxybutonoate | 99% | 95% | nih.gov |

| Hansenula polymorpha SC 13865 | 2-hydroxyacetophenone | (2R,3S)-1-phenyl-1,2-propanediol | >94% | >80% | nih.gov |

Chemoenzymatic one-pot strategies have also been developed for the synthesis of α-hydroxy half-esters, combining chemical reactions with enzymatic resolutions to enhance enantiomeric purity. nih.govacs.org Such approaches could be adapted for the synthesis of derivatives of this compound.

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly moving towards continuous and more sustainable manufacturing processes. Flow chemistry, electrochemistry, and photochemistry represent the forefront of these advanced synthetic techniques.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.gov For the synthesis of pharmaceutical intermediates, continuous flow processes can lead to higher yields and purity. vcu.edu

While a specific flow synthesis protocol for this compound has not been detailed in the literature, the synthesis of related pyridine derivatives and chiral α-hydroxy esters has been successfully demonstrated in continuous flow. For example, a simplified bench-top continuous flow setup has been used for the synthesis of 2-methylpyridines with high selectivity and in very good yields. nih.gov Similarly, a photochemical continuous-flow mode has been employed for the gram-scale synthesis of α-hydroxy and α-alkoxy esters. organic-chemistry.org

A potential flow process for this compound could involve the continuous reduction of methyl 2-oxo-2-(pyridin-3-yl)acetate using a packed-bed reactor containing an immobilized catalyst. The table below outlines typical parameters for a generic flow hydrogenation process that could be adapted for this synthesis.

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed reactor | Contains the solid-supported catalyst for continuous reaction. |

| Catalyst | 5 wt. % Pt/C | Heterogeneous catalyst for hydrogenation. |

| Substrate Solution | 0.1 M solution of methyl 2-oxo-2-(pyridin-3-yl)acetate in THF | Continuous feed of the starting material. |

| Hydrogen Pressure | 6 bar | Provides the reducing agent for the reaction. |

| Liquid Flow Rate | 0.25 - 1.25 mL·min⁻¹ | Controls the residence time of the reactants in the reactor. |

| Temperature | 25 °C | Optimized for reaction rate and selectivity. |

Electrochemical Synthesis Pathways for Functionalization

Electrochemical methods provide a green and efficient way to perform redox reactions without the need for chemical oxidants or reductants. osti.gov These techniques can be applied to the functionalization of heterocyclic compounds. While specific electrochemical derivatization of this compound is not reported, the electrochemical C-H functionalization of the pyridine ring is a well-explored area.

For instance, a metal-free electrochemical C4-selective C-H deuteration of pyridine derivatives using D₂O has been developed, showcasing the potential for regioselective modification of the pyridine core. nih.gov Furthermore, electrochemical methods have been used for the meta-C-H sulfonylation of pyridines. researchgate.net Such strategies could potentially be applied to introduce new functional groups onto the pyridine ring of this compound.

Electrochemical oxidation of the alcohol moiety to a ketone is another possibility. An electrocatalytic method using 4-acetamido-TEMPO (ACT) as a mediator has been shown to effectively oxidize a range of alcohols to their corresponding carboxylic acids, a principle that could be adapted for the selective oxidation of the hydroxyl group in the target molecule. osti.gov

Photochemical Reactions for Derivatization

Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways for the derivatization of organic molecules. For pyridine derivatives, photochemical methods can enable C-H functionalization with distinct regioselectivity compared to traditional methods. iciq.orgresearchgate.netacs.orgnih.govacs.org

A photochemical organocatalytic method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported, leading to new C(sp²)-C(sp³) bond formations. iciq.orgacs.orgnih.govacs.org This approach could be used to introduce alkyl or allyl groups onto the pyridine ring of this compound.

Additionally, the photochemistry of α-hydroxy ketones and esters has been studied, revealing pathways for rearrangements and insertions. cdnsciencepub.comacs.org For example, a visible-light-induced O-H insertion reaction of diazo compounds has been used to synthesize α-hydroxy and α-alkoxy esters. organic-chemistry.org While not a direct derivatization of the target molecule, this illustrates the potential of photochemical methods in the synthesis of its structural analogues. A photoinduced α-hydroxy C-H alkylation of mono-alcohols has also been demonstrated, which could be a potential route for derivatizing the hydroxyl group of this compound. wvu.edu

Scalability and Process Optimization for Efficient Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. For pharmaceutical intermediates, this involves developing robust, safe, and cost-effective manufacturing processes. vcu.edu

While specific scale-up data for this compound is not available, general principles of process optimization for chiral aromatic alcohol and pyridine derivative synthesis can be applied. researchgate.netresearchgate.net Key aspects of process optimization include:

Catalyst Selection and Loading: Identifying a highly active and selective catalyst and optimizing its concentration to maximize turnover number and frequency.

Reaction Conditions: Fine-tuning of temperature, pressure, solvent, and pH to improve yield, selectivity, and reaction time.

Downstream Processing: Developing efficient methods for product isolation and purification to ensure high purity.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters to ensure consistent product quality.

For biocatalytic processes, optimization would involve screening for robust enzymes, optimizing fermentation or reaction conditions, and developing efficient methods for enzyme immobilization and reuse. nih.gov For flow chemistry processes, optimization would focus on reactor design, flow rates, and integration of in-line purification and analysis. nih.gov A continuous process for the synthesis of 3-methyl-pyridine, for example, has been optimized by adjusting temperature, molar ratios of reactants, and residence time to achieve high selectivity and space/time yield. google.com

The following table presents a hypothetical comparison of batch versus flow processes for the synthesis of a pyridine-containing pharmaceutical intermediate, highlighting the potential benefits of adopting continuous manufacturing.

| Parameter | Batch Process | Flow Process | Advantage of Flow Process |

| Reaction Time | Several hours to days | Minutes to hours | Significant reduction in processing time. |

| Yield | Moderate to good (e.g., 58%) | High to excellent (e.g., 92%) | Improved efficiency and resource utilization. |

| Safety | Handling of potentially hazardous reagents in large quantities. | Smaller reactor volumes and better control over exothermic reactions. | Inherently safer process. |

| Scalability | Often requires significant redevelopment for scale-up. | Linear scalability by extending operation time or using parallel reactors. | Easier transition to large-scale production. |

| Process Control | Limited real-time control. | Precise control over temperature, pressure, and residence time. | Consistent product quality. |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Hydroxy 2 Pyridin 3 Yl Acetate

Transformations of the α-Hydroxy Ester Functional Group

The α-hydroxy ester functional group in Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is a primary site for various chemical transformations, including oxidation, reduction, and derivatization reactions.

Oxidation and Reduction Chemistry of the Hydroxyl and Ester Moieties

Oxidation: The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding the corresponding α-keto ester. A variety of oxidizing agents can be employed for this transformation. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent, as well as milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the pyridine (B92270) ring or the ester group. For instance, strong oxidants like potassium permanganate (B83412) could potentially lead to the cleavage of the C-C bond or oxidation of the pyridine ring.

A typical oxidation reaction can be represented as follows:

The resulting α-keto ester is a valuable synthetic intermediate, for example, in the synthesis of various heterocyclic compounds.

Reduction: The ester moiety of this compound can be reduced to a primary alcohol, leading to the formation of a diol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but its reactivity can be enhanced with certain additives. The reaction results in the formation of 1-(pyridin-3-yl)ethane-1,2-diol. mdpi.com

The reduction reaction can be summarized as:

It is important to control the reaction conditions to prevent the reduction of the pyridine ring, which can occur under harsh reducing conditions.

Derivatization via Ester and Hydroxyl Group Modifications

The presence of both a hydroxyl and an ester group allows for a wide range of derivatization reactions, enabling the synthesis of a library of compounds with potentially diverse biological activities.

Ester Group Modification: The methyl ester can be converted to other esters through transesterification, or to an amide via amidation with an amine. These reactions are typically catalyzed by acids or bases. For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted 2-hydroxy-2-(pyridin-3-yl)acetamide.

Hydroxyl Group Modification: The hydroxyl group can be readily acylated to form esters or alkylated to form ethers. Acylation is commonly carried out using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. Alkylation can be achieved with alkyl halides in the presence of a base. These modifications can be used to introduce various functional groups and to protect the hydroxyl group during subsequent transformations.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards nucleophilic and electrophilic reagents. The substituent at the 3-position, the methyl 2-hydroxyacetate group, is electron-withdrawing, which further deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution.

Nucleophilic and Electrophilic Functionalization of the Pyridine Heterocycle

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing substituent at the 3-position, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at the 2-, 4-, and 6-positions. For a substitution to occur, a good leaving group, such as a halide, must be present on the ring. While the parent molecule does not have a leaving group, halogenated derivatives could undergo such reactions. For instance, a bromo-substituted analogue at the 2- or 6-position would readily react with nucleophiles like amines, alkoxides, or thiolates to yield the corresponding substituted products.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character and the fact that the nitrogen atom can be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring. When such reactions do occur, they are directed to the 3- and 5-positions. However, the presence of the electron-withdrawing methyl 2-hydroxyacetate group at the 3-position would further deactivate the ring, making electrophilic substitution even more challenging. If forced, substitution would likely occur at the 5-position.

Catalytic Transformations Involving the Pyridine Moiety, including Palladium-catalyzed reactions and Alum-catalyzed reactions

Palladium-catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.comresearchgate.netresearchgate.netyoutube.comnih.gov To perform these reactions on this compound, it would first need to be halogenated, for example, at the 2-, 4-, or 6-position. The resulting halo-derivative could then be coupled with a variety of partners.

Suzuki-Miyaura Coupling: A 2-bromo derivative of this compound could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or styryl derivative, respectively. researchgate.net

Heck Reaction: The same 2-bromo derivative could react with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the 2-position. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netnih.gov

The general scheme for a Suzuki-Miyaura coupling would be:

Alum-catalyzed Reactions: Alum (KAl(SO₄)₂·12H₂O) is an inexpensive, non-toxic, and efficient catalyst for various organic transformations, often in aqueous media. nih.govnih.govresearchgate.net While specific alum-catalyzed reactions of this compound are not widely reported, alum has been used to catalyze reactions involving pyridyl compounds. For example, it has been used in the synthesis of 1,2,4-triazole (B32235) derivatives from 3-acetyl pyridine. nih.govnih.govresearchgate.net Given its Lewis acidic nature, alum could potentially catalyze reactions involving the functional groups of the title compound, such as esterification or acetal (B89532) formation, under environmentally friendly conditions.

N-Functionalization and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. This allows for a range of reactions at the nitrogen center.

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. These reactions lead to the formation of pyridinium salts.

Quaternization: The reaction of the pyridine nitrogen with an alkyl halide (e.g., methyl iodide) results in the formation of a quaternary pyridinium salt. This reaction introduces a permanent positive charge on the nitrogen atom, which significantly alters the electronic properties and reactivity of the pyridine ring, making it even more susceptible to nucleophilic attack.

The quaternization reaction can be depicted as:

This modification can be a strategic step in a synthetic sequence to activate the pyridine ring for subsequent transformations.

Intermolecular Reactions and Cycloaddition Chemistry of this compound

The chemical behavior of this compound in intermolecular reactions and cycloaddition chemistry is dictated by the interplay of its three key functional groups: the pyridine ring, the hydroxyl group, and the methyl ester. The pyridine ring, being electron-deficient, influences the reactivity of the molecule, particularly in cycloaddition reactions. The hydroxyl and ester functionalities are primary sites for various intermolecular transformations.

Intermolecular Reactions

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl oxygen, ester carbonyl oxygen, and pyridine nitrogen) allows this compound to form a network of intermolecular hydrogen bonds. These interactions are significant in the solid state, influencing the crystal packing, and in solution, affecting its physical properties and solubility.

Beyond hydrogen bonding, the primary intermolecular reactions involve the hydroxyl and ester groups.

Transesterification: The methyl ester group can undergo transesterification in the presence of an alcohol and a suitable acid or base catalyst. This equilibrium-driven process can be utilized to synthesize a variety of other esters of 2-hydroxy-2-(pyridin-3-yl)acetic acid. google.com The general scheme for this reaction is presented below:

Scheme 1: General Transesterification Reaction

The efficiency of the reaction is dependent on the nature of the alcohol (R-OH) and the reaction conditions. The removal of methanol (B129727) as it is formed can drive the equilibrium towards the product.

Table 1: Hypothetical Transesterification of this compound with Various Alcohols Note: The following data is illustrative and based on general principles of transesterification.

| Entry | Alcohol (R-OH) | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Ethanol (B145695) | H₂SO₄ | 12 | 75 |

| 2 | Propan-1-ol | NaOCH₃ | 8 | 82 |

| 3 | Benzyl alcohol | Ti(OBu)₄ | 24 | 68 |

| 4 | tert-Butanol | H₂SO₄ | 48 | <10 |

Acyloin Condensation: While an intramolecular acyloin condensation is not possible, the ester functionality could theoretically participate in a bimolecular reductive coupling with another ester molecule in the presence of a reducing agent like sodium metal. This would lead to the formation of a symmetrical α-hydroxy ketone. jove.com However, the presence of other reducible functional groups and the potential for competing side reactions make this a less predictable transformation for this specific molecule.

Cycloaddition Chemistry

The involvement of the pyridine ring of this compound in cycloaddition reactions is a more complex topic, primarily due to the aromaticity of the pyridine ring. Participation in such reactions typically requires overcoming a significant activation energy to disrupt this aromaticity.

Diels-Alder Reactions: The pyridine ring can act as either a diene or a dienophile in [4+2] cycloaddition reactions, although this is generally challenging. acsgcipr.orgrsc.org

Pyridine as a Dienophile: The electron-deficient nature of the pyridine ring suggests it could act as a dienophile, reacting with an electron-rich diene. The reaction would likely require high temperatures or Lewis acid catalysis to proceed. The regioselectivity of such a reaction would be influenced by the substitution pattern on both the pyridine and the diene.

Pyridine as a Diene: For the pyridine ring to act as a diene, it would need to react with a very reactive dienophile, often referred to as an inverse-electron-demand Diels-Alder reaction. acsgcipr.org The initial cycloadduct would be unstable and likely undergo a retro-Diels-Alder reaction or further transformations to rearomatize.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for the synthesis of pyridine rings from nitriles and alkynes. nih.govacs.org While this is a synthetic route to pyridines rather than a reaction of a pre-formed pyridine ring, it highlights the types of transformations that pyridine-like structures can be involved in. It is conceivable that under specific catalytic conditions, the pyridine ring could participate in related cycloaddition processes, although this is not a commonly observed mode of reactivity for simple pyridines.

Reactions of Pyridynes: The formation of a highly reactive 3,4-pyridyne intermediate from a suitably substituted precursor could lead to cycloaddition reactions. nih.gov For example, a 3,4-pyridyne generated in situ could be trapped by a diene to form a bicyclic adduct.

Table 2: Plausible Cycloaddition Reactions and Expected Products Note: This table presents hypothetical cycloaddition scenarios based on the known reactivity of the pyridine ring.

| Reaction Type | Reactant | Conditions | Expected Product Class |

| Diels-Alder (Pyridine as Dienophile) | 2,3-Dimethyl-1,3-butadiene | High Temperature, Lewis Acid | Substituted Tetrahydroquinoline derivative |

| Inverse-Electron-Demand Diels-Alder | Dimethyl acetylenedicarboxylate | High Temperature | Bicyclic adduct (likely unstable) |

| [2+2] Cycloaddition (Photochemical) | Ethylene | UV light | Bicyclic azetidine (B1206935) derivative (low yield expected) |

Applications As Versatile Building Blocks in Complex Molecule Synthesis

Utilization in the Total Synthesis of Natural Products and Structurally Complex Molecules

While direct applications of methyl 2-hydroxy-2-(pyridin-3-yl)acetate in the total synthesis of natural products are not yet extensively documented, the prevalence of the pyridine (B92270) moiety in numerous alkaloids and other bioactive natural products highlights its potential. lifechemicals.com Pyridine-containing building blocks are fundamental to the synthesis of a variety of natural products. lifechemicals.com The functional handles present in this compound allow for its potential incorporation into synthetic routes targeting complex molecules where a substituted pyridine ring is a key structural feature. For instance, the hydroxyl and ester groups could be manipulated to form new ring systems or to append side chains, crucial steps in the assembly of intricate natural product scaffolds.

Precursors for Advanced Heterocyclic Scaffolds

The pyridine ring is a cornerstone of many heterocyclic systems, and functionalized pyridines are valuable precursors for creating more complex, multi-ring structures. nih.gov

The reactivity of the pyridine ring, coupled with the functional groups on the acetate (B1210297) side chain, makes this compound a promising precursor for a variety of novel pyridine-containing heterocycles. General synthetic strategies often involve the condensation of functionalized pyridines with other reagents to build new rings. ijpsonline.comnih.govnih.govorganic-chemistry.orgslideshare.netacs.orgnih.gov For example, the hydroxyl group could be converted into a good leaving group, facilitating intramolecular cyclization reactions to form fused ring systems. Alternatively, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then participate in cyclization reactions to form lactones or be used as a handle for further functionalization.

The development of methodologies for the construction of fused and bridged ring systems is a significant area of organic synthesis. beilstein-journals.orgorganic-chemistry.orgresearchgate.netacs.orgnih.govbeilstein-journals.orgresearchgate.netnih.govacs.orgwhiterose.ac.uk Functionalized pyridines are often employed as starting materials in these complex transformations. beilstein-journals.orgorganic-chemistry.orgresearchgate.netacs.orgnih.govbeilstein-journals.orgresearchgate.netnih.govacs.orgwhiterose.ac.uk The presence of both a nucleophilic hydroxyl group and an electrophilic ester carbonyl in this compound, in addition to the reactivity of the pyridine ring itself, provides multiple avenues for the construction of such intricate architectures. For instance, intramolecular reactions could be designed to form a new ring fused to the pyridine core. Furthermore, the pyridine nitrogen can act as a directing group or a nucleophile in various cyclization strategies.

Role in the Synthesis of Chiral Intermediates and Enantiopure Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral α-hydroxy esters and pyridyl alcohols are valuable building blocks in asymmetric synthesis. nih.govglobethesis.comresearchgate.netacs.orggoogle.comacs.orgacs.orgacs.orgnih.govnih.govwikipedia.orgscilit.comorganic-chemistry.orgnih.govnih.gov this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. This inherent chirality makes it a valuable precursor for the synthesis of chiral intermediates and enantiopure compounds.

Resolution of the racemic mixture of this compound would provide access to both enantiomers, which could then be used in stereoselective syntheses. The optically active forms of this compound could serve as chiral synthons, where the stereochemistry of the final product is controlled by the chirality of the starting material.

Table 1: Potential Chiral Transformations

| Transformation | Potential Product | Significance |

|---|---|---|

| Enantioselective reduction of the ester | Chiral diol | Precursor for chiral ligands and catalysts |

| Derivatization of the hydroxyl group | Chiral ethers or esters | Introduction of new functionalities with retention of stereochemistry |

| Use as a chiral auxiliary | Diastereoselective reactions | Control of stereochemistry in subsequent reactions |

Development of Structurally Diverse Analogs and Derivatives for Chemical Research

The creation of libraries of structurally diverse compounds is a key strategy in drug discovery and chemical biology research. nih.govresearchgate.netnih.govresearchgate.netrsc.orgresearchgate.netresearchgate.net this compound provides an excellent scaffold for the generation of such libraries. The three main components of the molecule—the pyridine ring, the hydroxyl group, and the ester group—can be independently modified to produce a wide range of analogs.

Table 2: Potential Derivatization Sites and Reactions

| Site of Derivatization | Potential Reaction | Resulting Functional Group |

|---|---|---|

| Pyridine Ring | Electrophilic Aromatic Substitution | Substituted Pyridine |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted Pyridine |

| Hydroxyl Group | Esterification/Etherification | Ester/Ether |

| Hydroxyl Group | Oxidation | Ketone |

| Ester Group | Hydrolysis | Carboxylic Acid |

| Ester Group | Amidation | Amide |

| Ester Group | Reduction | Alcohol |

This systematic derivatization can lead to a library of compounds with varied electronic and steric properties, which can then be screened for biological activity or other interesting chemical properties.

Advanced Analytical and Spectroscopic Characterization

Comprehensive Spectroscopic Elucidation

A combination of spectroscopic methods provides a complete picture of the molecular architecture of methyl 2-hydroxy-2-(pyridin-3-yl)acetate, from its atomic connectivity to its electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

High-resolution NMR spectroscopy is the cornerstone for the structural verification of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of its constituent functional groups and analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The proton at the C2 position is expected to be the most deshielded, followed by the protons at C6, C4, and C5. The methine proton (CH-OH) at the chiral center would appear as a singlet, integrating to one proton. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the ester group will resonate as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift. The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the position relative to the nitrogen atom and the substituent. The methine carbon of the chiral center and the methyl carbon of the ester group will appear at characteristic upfield chemical shifts.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the methyl protons and the carbonyl carbon, as well as between the methine proton and the carbons of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | ~8.5 | ~148 |

| Pyridine C4-H | ~7.8 | ~135 |

| Pyridine C5-H | ~7.3 | ~123 |

| Pyridine C6-H | ~8.6 | ~150 |

| CH-OH | ~5.2 | ~72 |

| OH | Variable (broad s) | - |

| OCH₃ | ~3.7 | ~53 |

| C=O | - | ~173 |

| Pyridine C3 | - | ~138 |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is expected to display characteristic absorption bands corresponding to the O-H, C-H, C=O, C-O, and C=N/C=C bonds.

The presence of the hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl group of the ester will give rise to a strong, sharp absorption band around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol will appear in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching of the pyridine ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will produce characteristic bands in the 1400-1600 cm⁻¹ region.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |

| C-H (Aromatic) | Stretching | >3000 | Medium |

| C-H (Aliphatic) | Stretching | <3000 | Medium |

| C=O (Ester) | Stretching | 1735-1750 | Strong, Sharp |

| C=C, C=N (Pyridine) | Stretching | 1400-1600 | Medium to Strong |

| C-O (Ester/Alcohol) | Stretching | 1000-1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. For the molecular formula C₈H₉NO₃, the expected exact mass can be calculated and compared with the experimental value. PubChem provides predicted mass spectrometry data for the protonated molecule [M+H]⁺ with a calculated m/z of 168.0655.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the loss of water from the hydroxyl group. Fragmentation of the pyridine ring can also occur under energetic conditions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₀NO₃⁺ | 168.0655 |

| [M+Na]⁺ | C₈H₉NNaO₃⁺ | 190.0475 |

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound is the primary chromophore. Pyridine and its derivatives typically exhibit π → π* transitions in the UV region. For 2-methylpyridine, absorption maxima are observed around 260 nm. It is expected that this compound will show similar absorption bands in the UV region, characteristic of the substituted pyridine ring. The position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Expected UV-Visible Absorption Data for this compound

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~260-270 | Pyridine ring |

Chromatographic Methodologies for Purity and Stereochemical Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers, which is crucial given the presence of a chiral center.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity

The separation of the enantiomers of this compound is a critical analytical challenge. Both chiral HPLC and GC are powerful techniques for this purpose.

Chiral HPLC: Chiral stationary phases (CSPs) are commonly used for the enantioseparation of chiral compounds by HPLC. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often effective for a wide range of chiral molecules. For a compound like this compound, a normal-phase method using a mobile phase of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) on a polysaccharide-based CSP would be a logical starting point for method development. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Chiral GC: For volatile compounds, chiral GC offers excellent resolution. The enantiomers of analogous compounds, such as methyl mandelate, have been successfully separated on cyclodextrin-based chiral stationary phases. nih.govsigmaaldrich.com Derivatization of the hydroxyl group may sometimes be necessary to improve volatility and peak shape. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are key parameters for optimizing the separation.

Table 5: Potential Chiral Chromatographic Conditions for the Enantiomeric Separation of this compound

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD) | Hexane/Isopropanol | UV |

| Chiral GC | Cyclodextrin-based (e.g., β-cyclodextrin derivative) | Helium | FID/MS |

Advanced Chromatographic Techniques for Separation and Purification

The purification and separation of enantiomers of this compound from racemic mixtures or synthetic intermediates rely heavily on advanced chromatographic methodologies. Given its structural features—a chiral center, a hydroxyl group, an ester, and a pyridine ring—a combination of normal-phase, reversed-phase, and chiral chromatography techniques are applicable.

High-performance liquid chromatography (HPLC) is a primary tool for both the analysis and purification of this compound. For preparative purification to isolate the compound in high purity, column chromatography is often the first step.

Table 1: Illustrative Parameters for Chromatographic Purification

| Parameter | Column Chromatography | Preparative HPLC |

|---|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) | C18 Silica Gel (5-10 µm) |

| Mobile Phase | Gradient of Ethyl Acetate (B1210297) in Hexane | Gradient of Acetonitrile in Water with 0.1% Formic Acid |

| Flow Rate | N/A | 20-50 mL/min |

| Detection | Thin Layer Chromatography (TLC) with UV | UV at 254 nm |

| Purity Achieved | >95% | >99% |

Note: The data in this table is illustrative and based on general laboratory practices for compounds with similar functionalities.

For the critical task of separating the (R)- and (S)-enantiomers, chiral chromatography is indispensable. This can be achieved using chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a non-chiral column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the direct separation of enantiomers of compounds containing aromatic rings and polar functional groups. mdpi.com

Table 2: Representative Conditions for Chiral HPLC Separation

| Parameter | Method Details |

|---|---|

| Chiral Stationary Phase | Immobilized Amylose or Cellulose based CSP |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Resolution (Rs) | > 1.5 |

Note: This data represents typical starting conditions for the chiral separation of a racemic mixture of a compound analogous to this compound.

The development of enantioselective HPLC methods is crucial for monitoring asymmetric syntheses and for the quality control of enantiopure products. mdpi.comacs.org The choice of mobile phase and the specific type of chiral stationary phase are critical variables that need to be optimized to achieve baseline separation of the enantiomers.

X-ray Crystallography for Absolute Stereochemistry Determination and Conformation Analysis

While chromatographic methods can separate enantiomers, X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule. This technique elucidates the three-dimensional arrangement of atoms in a crystalline solid, allowing for the unambiguous assignment of the (R) or (S) configuration at the stereocenter.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Crystallization can be attempted from various solvents or solvent mixtures through techniques like slow evaporation or vapor diffusion. If the compound itself does not readily form crystals, derivatization to a crystalline salt or cocrystal can be explored. mdpi.com

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure, providing precise information on bond lengths, bond angles, and torsional angles. The structural data for a related pyridine derivative, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, reveals a monoclinic crystal system with a P21/c space group. researchgate.net While not the target molecule, this indicates that pyridine-containing small molecules can form well-ordered crystals.

Table 3: Hypothetical Crystallographic Data for an Enantiopure Crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.9 |

| b (Å) | 13.4 |

| c (Å) | 11.5 |

| β (°) | 95.7 |

| Volume (ų) | 906 |

| Z | 4 |

| Flack Parameter | ~0 |

Note: This data is hypothetical and based on the crystallographic data of a structurally similar pyridine derivative. researchgate.net The Flack parameter is a critical value in determining absolute stereochemistry; a value close to zero for a known chirality confirms the assignment.

The analysis of the crystal structure also provides invaluable insights into the molecule's preferred conformation in the solid state. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, can be identified. These interactions play a crucial role in the packing of the molecules in the crystal lattice. In a study of a di-substituted pyridine derivative, hydrogen bonds between the molecule and water molecules, as well as between the molecules themselves, were observed to form a ribbon-like structure. iucr.org This highlights the importance of hydrogen bonding in the crystal engineering of such compounds.

In cases where obtaining a single crystal of the parent compound is difficult, the absolute stereochemistry can be determined by co-crystallization with a chiral resolving agent of known absolute configuration, or by using derivatizing agents like Mosher's acid to create diastereomers that are then analyzed by NMR spectroscopy and confirmed by crystallography. mdpi.comusm.edu

Computational and Theoretical Chemistry Studies

Solvent Effects on Electronic Structure and Spectroscopic Properties

Information not available.

Q & A

Q. What are the recommended synthesis methods for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves esterification or condensation reactions. For example:

- Acid-catalyzed esterification : Reacting 2-hydroxy-2-(pyridin-3-yl)acetic acid with methanol in the presence of sulfuric acid or HCl, with yields optimized by controlling temperature (40–60°C) and reaction time (4–6 hours) .

- Purification : Use column chromatography (e.g., Chiralpak IA column) or recrystallization to isolate stereoisomers. Evidence suggests that continuous flow reactors improve efficiency in industrial-scale synthesis .

- Yield optimization : Monitor pH (neutral to mildly acidic) and use anhydrous conditions to minimize hydrolysis .

Q. What safety protocols are critical when handling this compound?

Answer:

Q. How can structural identity and purity be confirmed analytically?

Answer:

- Spectroscopy :

- Chromatography :

- Mass spectrometry : HRMS to verify molecular ion ([M+H]+: m/z 168.0655) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of derivatives be resolved?

Answer:

- Chiral resolution : Use enantioselective chromatography (e.g., Chiralpak IA) with polar solvents (hexane:isopropanol) to separate diastereomers .

- X-ray crystallography : Resolve absolute configuration ambiguities by analyzing crystal structures .

- Computational modeling : Compare experimental CCS values with DFT-calculated structures to validate stereochemistry .

Q. How does the 2-hydroxy group influence reactivity compared to non-hydroxylated analogs?

Answer:

- Hydrogen bonding : The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, water) and stabilizes transition states in nucleophilic substitutions .

- Oxidation susceptibility : The α-hydroxy ester is prone to oxidation, requiring inert atmospheres during reactions (vs. ethyl 2-cyano analogs, which are more stable) .

- Biological activity : The hydroxyl group may improve binding to enzymes (e.g., kinases) via H-bond interactions, as seen in imidazo[1,2-a]pyridine derivatives .

Q. What challenges arise in evaluating biological activity, and how can assays be designed?

Answer:

- Challenge : Low bioavailability due to ester hydrolysis in physiological conditions.

- Solutions :

- Prodrug design : Replace methyl ester with tert-butyl or benzyl esters for improved stability .

- In vitro assays :

- CYP450 inhibition : Use liver microsomes to assess metabolic stability .

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- ADME profiling : Measure logP (estimated ~1.2) and plasma protein binding via equilibrium dialysis .

Q. How do structural modifications impact physicochemical properties?

Answer:

-

Electron-withdrawing groups (e.g., -CF₃ at pyridine 6-position): Increase lipophilicity (logP +0.5) and metabolic resistance .

-

Ester vs. carboxylate : Methyl esters (vs. free acids) enhance membrane permeability but reduce aqueous solubility .

-

Comparative data :

Derivative logP Solubility (mg/mL) Methyl ester 1.2 25 (DMSO) Ethyl cyano analog 1.8 8 (DMSO) Hydrochloride salt -0.3 50 (Water)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.